molecular formula C16H15ClN2O2 B6423125 2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole CAS No. 1018125-34-2

2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole

Cat. No. B6423125
CAS RN: 1018125-34-2
M. Wt: 302.75 g/mol
InChI Key: KXSKBOZFTXSQFO-UHFFFAOYSA-N
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Description

The compound is a benzodiazole derivative with a methoxy group at the 5-position and a 4-chloro-3-methylphenoxy methyl group at the 2-position . Benzodiazoles are heterocyclic aromatic organic compounds and this one is substituted with various functional groups that could potentially influence its properties and reactivity .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the coupling of the appropriate benzodiazole with a 4-chloro-3-methylphenol derivative, possibly through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazole core, with the methoxy group at the 5-position likely contributing electron density to the aromatic system. The 4-chloro-3-methylphenoxy methyl group at the 2-position could influence the electronic and steric properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. The benzodiazole core might undergo electrophilic substitution reactions, while the ether linkage could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the methoxy and chloro groups could impact the compound’s solubility, while the benzodiazole core might contribute to its stability and aromaticity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to minimize exposure and potential harm .

Future Directions

The future directions for this compound could involve further studies to explore its properties, potential uses, and mechanisms of action. It could also be modified or used as a starting point to synthesize other compounds with desired properties .

properties

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-7-12(3-5-13(10)17)21-9-16-18-14-6-4-11(20-2)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSKBOZFTXSQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174643
Record name 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-benzimidazole

CAS RN

1018125-34-2
Record name 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018125-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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